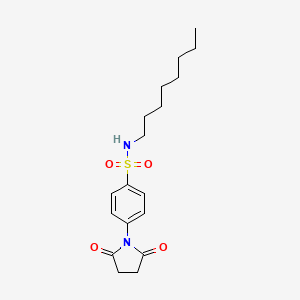![molecular formula C20H14FN5O4S B15012487 N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15012487.png)
N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the furan and phenyl groups: These groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the sulfanyl group: This step often involves the use of thiol reagents under nucleophilic substitution conditions.
Formation of the acetamide linkage: This can be achieved through the reaction of an amine with an acyl chloride or anhydride.
Introduction of the fluoro and nitro groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
作用機序
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups could enhance its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-bromo-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The presence of the fluoro group in N-(4-fluoro-3-nitrophenyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can significantly alter its chemical properties, such as its reactivity and binding affinity, compared to its chloro or bromo analogs. This makes it a unique compound with potentially distinct applications and effects.
特性
分子式 |
C20H14FN5O4S |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
N-(4-fluoro-3-nitrophenyl)-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H14FN5O4S/c21-15-9-8-13(11-16(15)26(28)29)22-18(27)12-31-20-24-23-19(17-7-4-10-30-17)25(20)14-5-2-1-3-6-14/h1-11H,12H2,(H,22,27) |
InChIキー |
ABSVSWZCMAFGEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B15012414.png)
![(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012419.png)
![4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012424.png)
![(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15012435.png)

![N'-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012444.png)
![(Morpholin-4-ylmethyl)[(2-oxoazepan-1-yl)methyl]phosphinic acid](/img/structure/B15012449.png)
![N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B15012451.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012455.png)
![2,4-dimethoxy-N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}aniline](/img/structure/B15012464.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B15012476.png)
![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15012490.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15012495.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15012497.png)
